![molecular formula C16H15F6N3 B3043562 4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline CAS No. 886761-89-3](/img/structure/B3043562.png)
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline
Overview
Description
Scientific Research Applications
Biocatalysis and Asymmetric Reductive Amination
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline: has been employed in biocatalytic processes. Researchers have developed an enzymatic intramolecular asymmetric reductive amination method to synthesize chiral 1,4-diazepanes using imine reductases (IREDs). These enzymes selectively convert aminoketones into chiral 1,4-diazepanes with high enantioselectivity. Notably, mutant IREDs (such as Y194F/D232H) have significantly improved catalytic efficiency, enabling access to a range of substituted 1,4-diazepanes with high enantiomeric excess .
Medicinal Chemistry and Drug Development
Chiral 1,4-diazepanes play a crucial role in drug discovery. For instance:
- Suvorexant (Belsomra) , a dual orexin receptor antagonist used to treat primary insomnia, contains a 1,4-diazepane core .
- Ripasudil , derived from Fasudil, is a Rho-associated kinase inhibitor used for glaucoma and ocular hypertension treatment. Its structure also features a 1,4-diazepane moiety .
properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3/c17-15(18,19)10-2-3-12-11(8-10)13(9-14(24-12)16(20,21)22)25-6-1-4-23-5-7-25/h2-3,8-9,23H,1,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUYIJNUMWMHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-2,6-bis(trifluoromethyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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